molecular formula C8H13NO2S2 B1445003 N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide CAS No. 1343399-06-3

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Cat. No. B1445003
CAS RN: 1343399-06-3
M. Wt: 219.3 g/mol
InChI Key: TYVYDUAPXBGGLC-UHFFFAOYSA-N
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Description

“N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide” is a sulfonamide-based compound . It has a molecular weight of 219.33 .


Molecular Structure Analysis

The InChI code for “N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide” is 1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3 .


Physical And Chemical Properties Analysis

“N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide” is a powder at room temperature . Its predicted density is 1.256±0.06 g/cm3, and its predicted boiling point is 351.0±44.0 °C .

Scientific Research Applications

Fungicidal Applications

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide: derivatives have shown promising results as fungicides. They have been used to combat cucumber downy mildew caused by Pseudoperonospora cubensis. Some derivatives exhibit higher activity than commercial fungicides, making them significant lead compounds for further optimization .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. It’s particularly useful in the creation of thiophene derivatives, which are crucial in pharmaceuticals and materials science .

Pharmaceutical Research

Thiophene derivatives, including those derived from N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide , are explored for their pharmacological properties. They are investigated for potential use in treating various diseases due to their diverse biological activities .

Material Science

In material science, thiophene-based compounds are utilized for their electronic properties. They are integral in developing conductive polymers and organic semiconductors, which are essential for creating flexible electronic devices .

Coordination Chemistry

These compounds are also used in coordination chemistry to synthesize complex molecules with specific properties. They can act as ligands, binding to metals and forming coordination complexes .

Organic Synthesis Intermediates

As intermediates in organic synthesis, N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide derivatives facilitate the construction of complex organic molecules. This is particularly valuable in the synthesis of compounds with pharmaceutical relevance .

Nanotechnology

Thiophene derivatives are used to functionalize multiwall carbon nanotubes (MWCNTs), enhancing their properties for various applications in nanotechnology .

Antiviral Research

These compounds have been studied for their potential as inhibitors of HCV replication, targeting proteins like Hsp90. This application is crucial in the development of new antiviral drugs .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVYDUAPXBGGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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